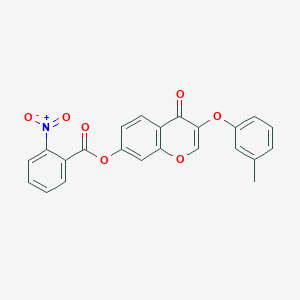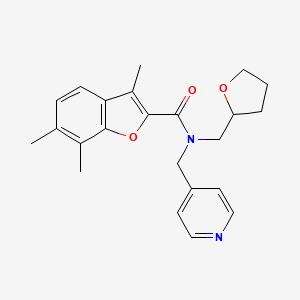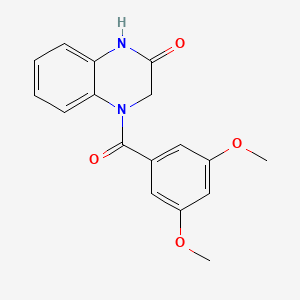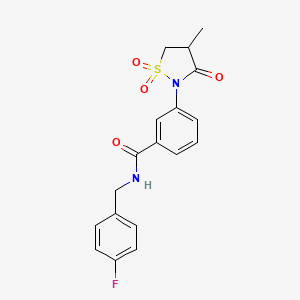![molecular formula C23H36N2O4 B4989104 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide](/img/structure/B4989104.png)
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are used to block the activity of BTK, a key protein involved in B-cell signaling pathways.
Mechanism of Action
BTK is a key protein involved in B-cell receptor (BCR) signaling pathways, which are critical for the survival and proliferation of B-cells. 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide binds to the ATP-binding site of BTK, preventing its activity and downstream signaling pathways. This leads to decreased proliferation and survival of B-cells, which can ultimately result in the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on BTK activity and downstream signaling pathways in preclinical models of B-cell malignancies. This leads to decreased proliferation and survival of B-cells, which can ultimately result in the death of cancer cells. Additionally, this compound has been shown to have minimal off-target effects, suggesting that it may have a favorable safety profile.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide is its potency and selectivity for BTK, which makes it an attractive candidate for the treatment of B-cell malignancies. Additionally, this compound has been shown to have minimal off-target effects, suggesting that it may have a favorable safety profile. However, one limitation of this compound is its limited solubility, which may pose challenges in the formulation and delivery of the drug.
Future Directions
There are several future directions for the development of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide. One potential direction is the combination of this compound with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, which have been shown to have synergistic effects in preclinical models of B-cell malignancies. Additionally, this compound may be studied in combination with immunotherapies, such as checkpoint inhibitors, which have shown promising results in the treatment of B-cell malignancies. Finally, the development of more potent and selective BTK inhibitors may further improve the efficacy and safety profile of this class of drugs.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. It has been extensively studied in preclinical models of CLL, MCL, and DLBCL, and has been shown to have potent inhibitory effects on BTK activity and downstream signaling pathways. This compound has several advantages, including its potency and selectivity for BTK, as well as its minimal off-target effects. However, its limited solubility may pose challenges in the formulation and delivery of the drug. There are several future directions for the development of this compound, including the combination with other targeted therapies and immunotherapies, as well as the development of more potent and selective BTK inhibitors.
Synthesis Methods
The synthesis of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide involves several steps, including the reaction of 2-amino-5-methoxybenzoic acid with 2-bromoethyl isopropyl ether, followed by the reaction with 1-cyclopentyl-4-piperidinol and 4-dimethylaminopyridine. The resulting product is then subjected to a series of purification steps to obtain the final compound, this compound.
Scientific Research Applications
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-isopropoxyethyl)-5-methoxybenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells.
properties
IUPAC Name |
2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxy-N-(2-propan-2-yloxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O4/c1-17(2)28-15-12-24-23(26)21-16-20(27-3)8-9-22(21)29-19-10-13-25(14-11-19)18-6-4-5-7-18/h8-9,16-19H,4-7,10-15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLVSKWGDAECIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNC(=O)C1=C(C=CC(=C1)OC)OC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)-N,N-dimethylacetamide](/img/structure/B4989022.png)
![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4989023.png)
![1-{2-[2-(4-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4989025.png)

![5-{3-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4989049.png)
![6-[4-(diethylamino)phenyl]-8,8-dimethyl-5,7,8,9-tetrahydrobenzo[c]phenanthridin-10(6H)-one](/img/structure/B4989058.png)



![diethyl {[butyl(methylsulfonyl)amino]methyl}phosphonate](/img/structure/B4989083.png)
![N-[1-(4-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-4-nitro-N-phenylbenzamide](/img/structure/B4989087.png)


![4-bromo-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4989100.png)